molecular formula C8H14O2 B3123505 3-(Tert-butoxy)cyclobutan-1-one CAS No. 30830-28-5

3-(Tert-butoxy)cyclobutan-1-one

Cat. No.: B3123505
CAS No.: 30830-28-5
M. Wt: 142.2 g/mol
InChI Key: URYFBVQQZFUJSM-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)cyclobutan-1-one is an organic compound with the molecular formula C8H14O2. It is a cyclobutanone derivative, where a tert-butoxy group is attached to the third carbon of the cyclobutanone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)cyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of cyclobutanone with tert-butyl alcohol in the presence of an acid catalyst. This reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the tert-butoxy group on the cyclobutanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(Tert-butoxy)cyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)cyclobutan-1-one involves its interaction with various molecular targets and pathways The tert-butoxy group can influence the reactivity and stability of the cyclobutanone ring, affecting how the compound interacts with enzymes and other biological molecules

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The parent compound without the tert-butoxy group.

    3-(Methoxy)cyclobutan-1-one: A similar compound with a methoxy group instead of a tert-butoxy group.

    3-(Ethoxy)cyclobutan-1-one: Another analog with an ethoxy group.

Uniqueness

3-(Tert-butoxy)cyclobutan-1-one is unique due to the presence of the bulky tert-butoxy group, which can significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for specific synthetic applications where steric effects are important.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2,3)10-7-4-6(9)5-7/h7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYFBVQQZFUJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301293633
Record name 3-(1,1-Dimethylethoxy)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30830-28-5
Record name 3-(1,1-Dimethylethoxy)cyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30830-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethylethoxy)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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